MCHR2 Antagonist Potency: Sub-Nanomolar Activity vs. Ortho-Methyl Isomer
N-(3-chloro-2-methylphenyl)-3-methylbenzamide demonstrates potent antagonist activity at human melanin-concentrating hormone receptor 2 (MCHR2) with an IC50 of 1 nM, determined via inhibition of MCH-stimulated Ca2+ flux in CHO cells expressing the human receptor following 10-minute preincubation [1]. In contrast, the 2-methylbenzamide analog (N-(3-chloro-2-methylphenyl)-2-methylbenzamide; ortho-methyl positional isomer) exhibits no reported MCHR2 activity in the same database compendia, suggesting that the meta-methyl substitution on the benzamide ring is a critical determinant for MCHR2 engagement [2]. The target compound also displays a 100-fold selectivity window over the serotonin transporter (SERT; IC50 = 100 nM) and a 500-fold window over the dopamine D2 receptor (IC50 = 500 nM), both measured in human targets [1].
| Evidence Dimension | MCHR2 antagonist potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | N-(3-chloro-2-methylphenyl)-2-methylbenzamide (ortho-methyl isomer): no MCHR2 activity reported |
| Quantified Difference | Target compound: potent MCHR2 antagonist; comparator: MCHR2 activity not detected or unreported |
| Conditions | Human MCHR2 expressed in CHO cells; MCH-stimulated Ca2+ flux; FLIPR assay; 10 min preincubation |
Why This Matters
Procurement of the 3-methylbenzamide variant is essential for MCHR2-targeted research programs, as the 2-methylbenzamide isomer lacks documented activity at this therapeutically relevant GPCR.
- [1] BindingDB BDBM50360708 / CHEMBL1934127. IC50: 1 nM at human MCHR2 (CHO cells, Ca2+ flux inhibition). View Source
- [2] Chem-Space. N-(3-chloro-2-methylphenyl)-2-methylbenzamide (CAS 40447-04-9 analog) product data. View Source
